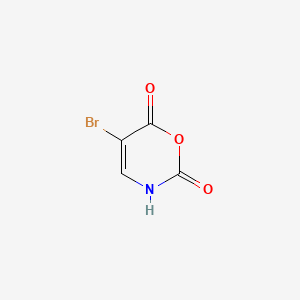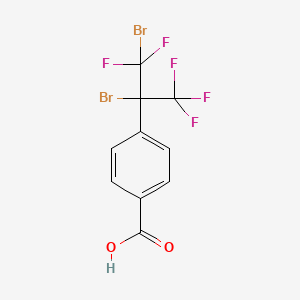
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl group. This compound is notable for its unique combination of bromine and fluorine atoms, which impart distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid typically involves the bromination and fluorination of appropriate precursor molecules. One common method includes the reaction of benzoic acid derivatives with brominated and fluorinated reagents under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of higher oxidation state carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing bromine and fluorine atoms into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The benzoic acid moiety can interact with active sites in enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to modulate biochemical pathways by altering enzyme kinetics and substrate availability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: Similar in having bromine atoms but lacks the fluorine atoms and benzoic acid moiety.
1,2-Dibromo-3-chloropropane: Contains bromine and chlorine atoms but differs in its overall structure and properties.
1,2-Dibromotetrachloroethane: Contains multiple halogen atoms but has a different core structure.
Uniqueness
4-(1,2-Dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid is unique due to its combination of bromine and fluorine atoms attached to a benzoic acid core.
Eigenschaften
CAS-Nummer |
61587-31-3 |
|---|---|
Molekularformel |
C10H5Br2F5O2 |
Molekulargewicht |
411.94 g/mol |
IUPAC-Name |
4-(1,2-dibromo-1,1,3,3,3-pentafluoropropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H5Br2F5O2/c11-8(9(12,13)14,10(15,16)17)6-3-1-5(2-4-6)7(18)19/h1-4H,(H,18,19) |
InChI-Schlüssel |
UBDLXTIOGJCBDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


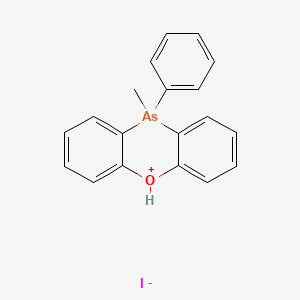
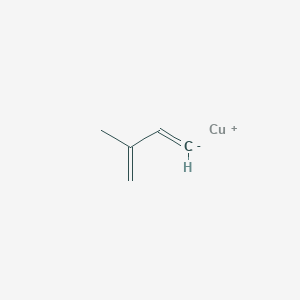
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
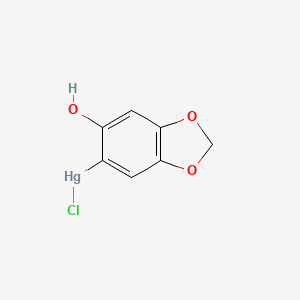
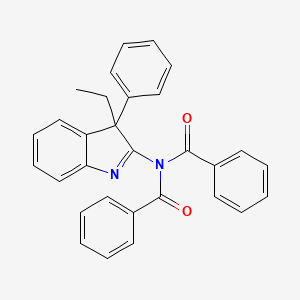
![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)

![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
